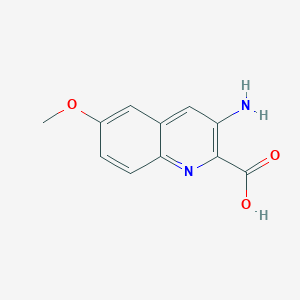
3-Amino-6-methoxyquinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-methoxyquinoline-2-carboxylic acid is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of an amino group at the 3-position and a methoxy group at the 6-position, along with a carboxylic acid group at the 2-position, makes this compound unique and versatile for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methoxyquinoline-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-chloro-3-nitrobenzoic acid, a series of reactions including nitration, reduction, and cyclization can lead to the formation of the desired compound. The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form. The choice of solvents, reagents, and reaction parameters is crucial to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-6-methoxyquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted quinoline compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-Amino-6-methoxyquinoline-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as dyes and pigments, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in binding to target proteins or enzymes, leading to the modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxyquinoline-3-carboxylic acid: Lacks the amino group at the 3-position, leading to different chemical reactivity and biological activity.
3-Aminoquinoline-2-carboxylic acid:
4-Amino-6-methoxyquinoline: Has the amino group at the 4-position instead of the 3-position, resulting in different reactivity and biological effects.
Uniqueness
3-Amino-6-methoxyquinoline-2-carboxylic acid is unique due to the specific arrangement of functional groups, which provides a distinct set of chemical and biological properties. The combination of the amino, methoxy, and carboxylic acid groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H10N2O3 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
3-amino-6-methoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-16-7-2-3-9-6(4-7)5-8(12)10(13-9)11(14)15/h2-5H,12H2,1H3,(H,14,15) |
Clave InChI |
LSAMCFALZFYEQJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=C(N=C2C=C1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















